Product packaging for 1-Bromodibenzo-p-dioxin(Cat. No.:CAS No. 103456-34-4)

1-Bromodibenzo-p-dioxin

Cat. No.: B025718
CAS No.: 103456-34-4
M. Wt: 263.09 g/mol
InChI Key: HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromodibenzo-p-dioxin is a high-purity brominated analogue of dibenzo-para-dioxin, supplied for advanced scientific research. This compound features a bromine atom at the 1-position on the dibenzo-p-dioxin structure, a core skeleton consisting of two benzene rings connected by two oxygen bridges . With a molecular formula of C₁₂H₇BrO₂ and a molecular weight of 263.09 g/mol , it is a valuable reference standard and tool for environmental and toxicological studies. Research Applications and Value: As a member of the polybrominated dibenzo-p-dioxin (PBDD) family, this compound is of significant interest in environmental chemistry and toxicology. Researchers utilize this compound to study the environmental fate, thermodynamic properties, and metabolic pathways of dioxin-like compounds . It serves as a critical model congener for investigating the mechanisms of action of brominated dioxins, which are recognized as persistent organic pollutants. Studies on related PBDDs have shown their ability to modulate steroidogenic gene expression in vitro, suggesting a potential role in endocrine disruption . Mechanism of Action Insight: Dioxin-like compounds, including brominated analogues, are known to exert their biological effects primarily by activating the aryl hydrocarbon receptor (AhR) . This receptor is a key transcription factor involved in various physiological processes and the regulation of xenobiotic-metabolizing enzymes. Binding to the AhR can lead to the upregulation or downregulation of numerous genes, which may result in altered cellular function and potential toxic outcomes. Research with this compound helps elucidate the structure-activity relationships and binding affinities within this class of compounds, contributing to a deeper understanding of their relative potency and health risks. Product Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the available safety data for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrO2 B025718 1-Bromodibenzo-p-dioxin CAS No. 103456-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUGIUDKRRLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872101
Record name 1-Monobromodibenzo-p-dioxin
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URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103456-34-4, 105908-71-2
Record name 1-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monobromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

In Combustion Control Process Optimization :proper Control of Combustion Conditions is Crucial for Destroying Bfrs and Preventing Pbdd/f Synthesis. the 3t+e Principle Temperature, Time, Turbulence, and Excess Air is Key.researchgate.net

Temperature: High temperatures, typically above 850°C and often up to 1200-1400°C, are required to effectively destroy dioxins. bohrium.comresearchgate.net

Residence Time: Flue gases must be held at this high temperature for a sufficient duration (e.g., >2 seconds) to ensure complete combustion. bohrium.com

Turbulence: Adequate mixing of gases ensures that there are no cold spots where incomplete combustion could lead to dioxin formation.

Excess Air: A sufficient supply of oxygen is necessary for complete oxidation.

For non-combustion thermal processes like mechanochemical destruction, which can also form dioxins due to temperature increases from friction, the implementation of efficient cooling systems is a critical preventative measure. epa.ie

Post Combustion Control Flue Gas Cleaning :this is the Final Barrier to Prevent Emissions.

Quenching: Rapidly cooling the flue gases through the temperature window of de novo synthesis (approximately 200-450°C) can inhibit the formation of dioxins on fly ash particles. bohrium.com

Adsorption: Injecting adsorbents like powdered activated carbon into the flue gas stream is a widespread and effective technology. mdpi.comnih.gov The dioxins adsorb onto the carbon particles, which are then captured by fabric filters or electrostatic precipitators. This method can achieve removal efficiencies of over 95%. nih.gov

Due to their toxicity and persistence, regulatory bodies have begun to mandate monitoring for brominated dioxins from sources like municipal solid waste incinerators. researchgate.netmdpi.com

Table 3: Summary of Strategies to Reduce PBDD/F Formation and Emission

Strategy Stage Method Mechanism Reported Effectiveness Reference
Pre-Combustion Waste Sorting / Source Separation Removes bromine precursors from the fuel stream. Foundational for preventing formation. researchgate.net
In-Combustion Combustion Optimization (3T+E) Ensures complete destruction of organic matter and precursors. Temperature >850°C, Time >2s recommended for WPCBs. bohrium.comresearchgate.net
In-Process Control Cooling Systems (for mechanochemical treatment) Prevents reaching the temperature range (250-500°C) for dioxin formation. Can prevent the formation of PBDD/Fs during POPs destruction. epa.ie
Post-Combustion Quenching / Rapid Cooling Minimizes time spent in the de novo synthesis temperature window. Effectively reduces the emission of low-halogenated dioxins. bohrium.com

| Post-Combustion | Activated Carbon Injection (ACI) | Adsorbs PBDD/Fs from flue gas before release. | Dioxin removal efficiencies can exceed 95%. | mdpi.comnih.gov |

By implementing a multi-faceted approach that combines source reduction, process optimization, and end-of-pipe controls, the unintentional formation and emission of 1-Bromodibenzo-p-dioxin (B11323) and its related compounds can be significantly minimized.

Metabolism and Toxicokinetics of 1 Bromodibenzo P Dioxin

Uptake and Distribution in Biological Systems

Following exposure, polyhalogenated dibenzo-p-dioxins (PHDDs), including brominated congeners (PBDDs), are absorbed and distributed throughout the body. The primary storage sites for these lipophilic compounds are the liver and adipose tissue. pops.intwww.gov.ukinchem.org The distribution between these tissues is influenced by factors such as the specific congener, the dose, and the lipid content of the tissues. pops.intinchem.org For dioxin-like compounds, uptake from the gastrointestinal tract is a significant route of exposure, and their lipophilicity facilitates passage into the bloodstream. inchem.org

Table 1: General Distribution Characteristics of Dioxin-like Compounds in Biological Systems

PropertyDescriptionRelevant Analogs
Primary Route of Uptake GastrointestinalPolychlorinated dibenzo-p-dioxins (PCDDs), Polybrominated dibenzo-p-dioxins (PBDDs)
Major Storage Tissues Liver, Adipose Tissue2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), 2,3,7,8-Tetrabromodibenzo-p-dioxin (B1210597) (TBDD)
Transport in Blood Bound to lipoproteins and plasma proteinsPCDDs, PBDDs

Metabolic Pathways

The biotransformation of dioxins is a critical process that influences their toxicity and elimination from the body. Metabolism generally proceeds through Phase I and Phase II reactions, aiming to increase the water solubility of the compound to facilitate excretion. plos.org

The initial and rate-limiting step in the metabolism of many dioxins is oxidation, catalyzed by cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov This Phase I reaction typically involves the introduction of a hydroxyl group onto the aromatic ring, a process known as hydroxylation. nih.gov

Studies on monochlorinated dibenzo-p-dioxins (MCDDs) provide a strong model for the likely metabolism of 1-Bromodibenzo-p-dioxin (B11323). Research on the white-rot fungus Phanerochaete chrysosporium has demonstrated that it can metabolize 1-MCDD. mdpi.com Specifically, the cytochrome P450 enzyme PcCYP11a3, expressed in yeast, showed a high turnover rate for the hydroxylation of 1-MCDD. mdpi.com This suggests that analogous CYP enzymes in mammalian systems could also hydroxylate this compound. Human CYP1A1, CYP1A2, and CYP1B1 have shown high activity toward various low-chlorinated PCDDs. researchgate.netsemanticscholar.org

Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. plos.orgamazonaws.com These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or glutathione (B108866), to the hydroxylated metabolite. nih.govacs.orgki.se This process, catalyzed by enzymes like UDP-glucuronyltransferases (UGTs) and glutathione S-transferases (GSTs), significantly increases the water solubility of the xenobiotic, preparing it for elimination via urine or bile. researchgate.netnih.gov While direct evidence for the conjugation of this compound metabolites is not available, this is a well-established pathway for the detoxification of phenolic metabolites of other dioxins and aromatic compounds. researchgate.netacs.org

The primary products of the monooxygenase-catalyzed metabolism of dioxins are hydroxylated metabolites. wikipedia.orgnih.gov For example, studies on various brominated dibenzofurans in mice have confirmed the formation of monohydroxylated products in the liver. researchgate.net It is highly probable that the metabolism of this compound would similarly yield one or more hydroxylated bromodibenzo-p-dioxin isomers. The position of hydroxylation can influence the subsequent rate of conjugation and elimination, as well as the biological activity of the metabolite itself.

In some biological systems, particularly in microorganisms, the metabolism of dibenzo-p-dioxin (B167043) can lead to the formation of catechols, such as 1,2-dihydroxydibenzo-p-dioxin. This metabolite has been shown to be a potent inhibitor of ring-fission dioxygenases, enzymes that are crucial for the further breakdown of the aromatic rings. researchgate.net This inhibition can halt the degradation process, leading to the accumulation of the catechol metabolite. While this mechanism has been detailed in bacterial systems, it is not a confirmed pathway in mammalian metabolism of dioxins.

Table 2: Summary of Postulated Metabolic Pathways for this compound

Metabolic StepEnzyme FamilyPostulated Product/EffectBasis of Postulation
Phase I: Hydroxylation Cytochrome P450 Monooxygenases (CYPs)Hydroxylated bromodibenzo-p-dioxinsMetabolism of MCDDs by fungal CYPs mdpi.com; general dioxin metabolism researchgate.netnih.gov
Phase II: Conjugation UDP-glucuronyltransferases (UGTs), Glutathione S-transferases (GSTs)Glucuronide and glutathione conjugatesGeneral pathway for phenolic xenobiotic detoxification researchgate.netnih.govacs.org
Inhibition Ring-fission DioxygenasesInhibition of aromatic ring cleavageObserved with metabolites of dibenzo-p-dioxin in bacteria researchgate.net

Elimination Kinetics

The elimination rate of dioxins from the body is highly dependent on the congener's structure, particularly the number and position of halogen substituents. nih.gov Compounds with 2,3,7,8-substitution are known to be extremely persistent, with half-lives in humans that can extend for many years. www.gov.uk

Conversely, dioxins that lack the 2,3,7,8-substitution pattern are generally metabolized and eliminated more rapidly. Studies on brominated dibenzofurans have shown that a non-2,3,7,8-substituted tribromodibenzofuran was poorly retained in the liver and rapidly eliminated. researchgate.net Furthermore, it has been noted that monobrominated dibenzo-p-dioxins are unlikely to meet the criteria for persistence, suggesting a faster elimination from the body. pops.int Although a specific elimination half-life for this compound has not been determined, it is expected to be significantly shorter than that of its highly brominated, 2,3,7,8-substituted counterparts.

Table 3: Comparative Elimination Half-Lives of Selected Dioxin Congeners

CompoundSpeciesHalf-LifeReference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Human~7-12 years www.gov.uk
Pentachlorodibenzo-p-dioxin (PeCDD) Human~11.6 years (median)
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) Rat~2-3 weeks pops.int
Monobrominated dibenzo-p-dioxins -Unlikely to be persistent pops.int

Influence of Bromination on Metabolism

The presence, number, and position of halogen atoms on the dibenzo-p-dioxin structure significantly influence its metabolic fate. The substitution of a hydrogen atom with a bromine atom, as in this compound, alters the molecule's electronic properties and its susceptibility to enzymatic attack.

Research comparing halogenated and non-halogenated dioxins consistently shows that the rate of metabolism decreases as the degree of halogenation increases. researchgate.net For example, studies on bacterial degradation demonstrated that while unsubstituted dibenzo-p-dioxin and monochlorinated dibenzo-p-dioxins were oxidized, the corresponding dichlorinated congeners were not metabolized. researchgate.net This suggests that this compound, being a mono-halogenated compound, would be more readily metabolized than more highly brominated dioxins like 2,3,7,8-tetrabromodibenzo-p-dioxin (TBDD).

The type of halogen also plays a role. The carbon-bromine (C-Br) bond is generally weaker and more easily broken than the carbon-chlorine (C-Cl) bond. This difference can affect the rate and products of metabolism, although both brominated and chlorinated congeners are recognized by the same key metabolic enzymes. mdpi.com

Mammalian studies using recombinant human CYP enzymes have demonstrated that low-chlorinated PCDDs are effectively metabolized. mdpi.com Significant metabolic activity has been observed for both 1-monoCDD and 2-monoCDD by CYP1A1, CYP1A2, and CYP1B1, whereas activity towards the highly chlorinated 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is often undetectable by these human enzymes. mdpi.com This highlights that the presence of unsubstituted carbon atoms is a key factor for metabolism to occur. Since this compound has multiple unsubstituted positions, it is expected to be a substrate for these CYP enzymes.

Species differences in metabolic capability are also significant. For instance, rat CYP1A1 has been shown to have a higher metabolic activity towards a range of chlorinated dioxins compared to its human counterpart. mdpi.com

Table 1: Key Enzymes in the Initial Metabolism of Dibenzo-p-dioxins

Enzyme Family Specific Enzyme Organism Type Metabolic Action Ref
Cytochrome P450 CYP1A1 Mammalian Hydroxylation mdpi.com
Cytochrome P450 CYP1A2 Mammalian Hydroxylation mdpi.com
Cytochrome P450 CYP1B1 Mammalian Hydroxylation mdpi.com
Dioxygenase Not specified Bacterial Formation of cis-dihydrodiols researchgate.netepa.gov

This table summarizes the primary enzymes involved in the initial oxidative attack on the dibenzo-p-dioxin structure.

Table 2: Effect of Halogenation on Dioxin Oxidation by Beijerinckia sp.

Compound Degree of Halogenation Metabolic Result Ref
Dibenzo-p-dioxin 0 Oxidized to cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin researchgate.net
Monochlorinated dibenzo-p-dioxins 1 Oxidized to cis-dihydrodiols researchgate.net

This table illustrates the principle that increasing halogenation decreases the rate of microbial metabolism.

Environmental Fate and Transport of 1 Bromodibenzo P Dioxin

Environmental Persistence and Degradation

1-Bromodibenzo-p-dioxin (B11323) (1-MoBDD) is a member of the polybrominated dibenzo-p-dioxins (PBDDs), a group of compounds that are structurally similar to the more well-known polychlorinated dibenzo-p-dioxins (PCDDs). diva-portal.org Like their chlorinated counterparts, PBDDs are persistent organic pollutants (POPs) characterized by low water solubility, low volatility, and long environmental half-lives. diva-portal.orgaaem.pl This persistence means that once released into the environment, 1-MoBDD and other PBDDs tend to adhere to particles and can remain for several years. diva-portal.org

Resistance to Chemical, Biological, and Photolytic Degradation

PBDDs, including 1-MoBDD, are generally resistant to chemical breakdown through processes like acid-base reactions, oxidation-reduction, and hydrolysis. cpcb.nic.in Their stability increases with the degree of bromine substitution. cpcb.nic.in

While photolytic degradation can occur, its effectiveness is often limited in real-world environmental conditions compared to controlled laboratory settings. pops.int For instance, the photolytic degradation of PBDDs is more rapid in organic solvents. epa.govinchem.org Studies have shown that under UV radiation, the primary photochemical reaction for polybrominated biphenyls (PBBs), a related class of compounds, is reductive debromination. inchem.org Higher brominated PBDD congeners tend to break down more quickly than lower brominated ones, and PBDDs, in general, degrade faster than their chlorinated analogs under photolytic conditions. pops.int However, in deeper soil layers, photodegradation is unlikely to be a significant process. service.gov.uk During photolysis, PBDDs can preferentially lose their bromine atoms, transforming into their chlorinated counterparts, PCDD/Fs. pops.int

Microbial Degradation Studies

Microbial degradation of dioxin-like compounds, including PBDDs, has been the subject of research. Some bacterial strains have demonstrated the ability to degrade these compounds. For example, certain carbazole-degrading bacteria can also break down dioxins. researchgate.net

Studies have identified microorganisms capable of oxidizing dibenzo-p-dioxin (B167043) and its monochlorinated derivatives. epa.govresearchgate.net For instance, a Beijerinckia species was found to oxidize dibenzo-p-dioxin and several chlorinated dioxins, with the rate of oxidation decreasing as chlorine substitution increased. researchgate.net A mutant strain of this bacterium oxidized dibenzo-p-dioxin to cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin. researchgate.net Similarly, Pseudomonas sp. N.C.I.B. 9816 was observed to accumulate cis-1,2-dihydroxy-1,2-dihydrodibenzo-p-dioxin when grown in the presence of dibenzo-p-dioxin. epa.gov These findings suggest that dioxygenase enzyme systems are involved in the initial breakdown of these compounds by incorporating molecular oxygen into the aromatic nucleus. epa.gov

However, the degradation of more highly halogenated congeners is often slower or incomplete. In some cases, the metabolites produced during microbial degradation can inhibit further breakdown. For example, 1,2-dihydroxydibenzo-p-dioxin was found to be a potent inhibitor of ring-fission oxygenases in the Beijerinckia species. researchgate.net

Influence of Chlorine/Bromine Substitution on Biodegradation

The type and position of halogen atoms on the dioxin molecule significantly influence its susceptibility to biodegradation. Generally, the rate of microbial oxidation decreases with an increasing degree of halogenation. researchgate.net

Research comparing the degradation of chlorinated and brominated dioxins has shown that the initial angular dioxygenases, which are crucial for breaking down these compounds, have different specificities. For example, a dibenzofuran (B1670420) (DF)-utilizing bacterium, Terrabacter sp. strain DBF63, and a carbazole (B46965) (CAR)-utilizing bacterium, Pseudomonas sp. strain CA10, were both able to degrade 2-chlorodibenzo-p-dioxin (B167031) (2-CDD) and 2,3-dichlorodibenzo-p-dioxin (B118189) (2,3-diCDD). researchgate.netnih.gov However, the DF 4,4a-dioxygenase from strain DBF63 could not degrade 2,7-diCDD, while the CAR 1,9a-dioxygenase from strain CA10 could. nih.gov

The presence of both bromine and chlorine in the same molecule, creating mixed halogenated dioxins (PBCDDs), further complicates biodegradation. The ratio of bromine to chlorine in the combustion process often corresponds to the ratio found in the resulting PBCDDs. pops.intpops.int The degradation pathways for these mixed halogenated compounds are complex and less understood than those for their singly halogenated counterparts.

Adsorption and Bioavailability in Environmental Matrices

Due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature, PBDDs like 1-MoBDD have a strong tendency to adsorb to organic matter in soil and sediment. diva-portal.orgcpcb.nic.in This strong binding affects their mobility and bioavailability in the environment.

Bioavailability, which refers to the fraction of a chemical that is available for uptake by living organisms, is a critical factor in assessing the risk of dioxin-like compounds. The bioavailability of dioxins in soil can be significantly lower than in the food used in toxicological studies. hawaii.govnih.gov For example, a study on soil from a 2,4,5-T manufacturing site found low bioavailability of TCDD, a chlorinated dioxin, which was correlated with its extractability from the soil. nih.gov

The degree of halogenation also influences bioavailability. It has been recommended that for risk assessment, a lower relative bioavailability be considered for more highly chlorinated dioxins compared to tetra- and penta-chlorinated congeners. hawaii.gov While specific data for 1-MoBDD is limited, the general principles observed for other dioxins suggest that its bioavailability will be influenced by soil composition, organic carbon content, and the aging of the contamination. nih.govepa.gov

Long-Term Environmental Fate

The long-term environmental fate of 1-MoBDD is characterized by its persistence and potential for long-range transport. diva-portal.orgcawood.co.uk Due to their stability, PBDDs can remain in the environment for extended periods, becoming part of the long-term contamination of soil and sediments. diva-portal.org

Over time, these compounds can be slowly transported through various environmental compartments. They can be moved with soil particles through erosion and runoff, eventually accumulating in aquatic sediments. shawinstitute.org Atmospheric transport of fine particles to which PBDDs are adsorbed can lead to their deposition in remote areas, far from their original source. shawinstitute.org

Risk Assessment and Management of Brominated Dioxins

Toxic Equivalency Factor (TEF) Concept Application

Toxic Equivalency Factor (TEF) Concept Application

The TEF concept is a cornerstone for assessing the risk of complex mixtures of dioxin-like compounds. wikipedia.org It expresses the toxicity of these compounds relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov This methodology requires that a compound be structurally similar to chlorinated dioxins, bind to the aryl hydrocarbon receptor (AhR), elicit AhR-mediated toxic responses, and be persistent and accumulate in the food chain. wikipedia.org

Inclusion of Brominated Dioxins in WHO-UNEP TEF Scheme

In 2011, a joint expert consultation by the World Health Organization (WHO) and the United Nations Environment Programme (UNEP) considered the inclusion of polybrominated dibenzo-p-dioxins (PBDDs) and other brominated analogs into the existing WHO-UNEP TEF scheme. oup.comnih.govacs.org The panel concluded that PBDDs could be significant contributors to the total toxic equivalency (TEQ) in daily human background exposure. oup.comacs.org

Due to a limited database of relative effect potencies (REPs) for brominated compounds, the panel recommended the interim use of the same TEF values for brominated congeners as for their chlorinated counterparts for human risk assessment. nih.govwur.nl This recommendation is based on the finding that the REPs for PBDDs in mammals are generally within one order of magnitude of their chlorinated analogues. nih.gov The UK's Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT) also tentatively supported using TEFs for chlorinated dioxins as an indication of the dioxin-like activity of PBDDs to be more protective of public health. food.gov.uk

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds (Applied to Brominated Analogs) This table shows the established TEF values for chlorinated dioxins, which are recommended for interim use for their brominated analogs.

Compound ClassSpecific CongenerWHO 2005 TEF
Polychlorinated Dibenzo-p-dioxins (PCDDs)
2,3,7,8-TCDD1
1,2,3,7,8-PeCDD1
1,2,3,4,7,8-HxCDD0.1
1,2,3,6,7,8-HxCDD0.1
1,2,3,7,8,9-HxCDD0.1
1,2,3,4,6,7,8-HpCDD0.01
OCDD0.0003
Polychlorinated Dibenzofurans (PCDFs)
2,3,7,8-TCDF0.1
1,2,3,7,8-PeCDF0.03
2,3,4,7,8-PeCDF0.3
1,2,3,4,7,8-HxCDF0.1
1,2,3,6,7,8-HxCDF0.1
1,2,3,7,8,9-HxCDF0.1
2,3,4,6,7,8-HxCDF0.1
1,2,3,4,6,7,8-HpCDF0.01
1,2,3,4,7,8,9-HpCDF0.01
OCDF0.0003

Source: Adapted from van den Berg et al., 2006. nih.gov

Toxic Equivalent (TEQ) Calculation

The total toxic equivalency (TEQ) of a mixture is calculated to express the combined toxicity as a single number. wikipedia.org This is achieved by multiplying the concentration of each individual dioxin-like congener by its assigned TEF and then summing the results. nih.govepa.govepa.gov

Formula for TEQ Calculation: TEQ = Σ (Concentration of congener * TEF of congener)

Exposure Assessment Methodologies

Assessing human exposure to 1-Bromodibenzo-p-dioxin (B11323) and other PBDDs involves identifying the primary routes of contact and the sources of these contaminants.

Human Exposure Pathways (e.g., Ingestion, Dermal Absorption)

Humans are exposed to PBDDs through various pathways. The main route of human exposure to dioxin-like compounds, including PBDDs, is believed to be through food. researchgate.net Ingestion of contaminated dietary items accounts for a significant portion of the total body burden. wur.nl

Another important exposure route is the unintentional ingestion and inhalation of indoor dust. diva-portal.org This is particularly relevant as PBDDs can be released from consumer products treated with brominated flame retardants (BFRs), which then accumulate in dust. diva-portal.org While ingestion is the most studied pathway, dermal absorption also represents a potential route of exposure, although it is less characterized for PBDDs compared to other pathways.

Dietary Exposure Considerations

Dietary intake is a major focus of exposure assessment for PBDDs. oup.com These compounds are lipophilic, meaning they accumulate in fatty tissues. Consequently, they are found in a variety of food products. food.gov.uk

Research has identified the presence of PBDDs in numerous food commodities, including:

Fish and shellfish wur.nlfood.gov.uk

Meat and animal fats (bovine, ovine, porcine) wur.nl

Eggs and poultry wur.nlservice.gov.uk

Milk and dairy products wur.nl

A Food Standards Agency survey in the UK found that total TEQ concentrations for PBDDs and PBDFs in fish ranged from 0.02 to 0.26 ng TEQ/kg freshweight. food.gov.uk Free-range chicken eggs are considered sensitive indicators of environmental contamination with persistent organic pollutants like PBDDs, as they can reflect contamination in local soils and dust. service.gov.uk The World Health Organization estimates that about 90% of total human exposure to both chlorinated and brominated dioxins comes from dietary sources. wur.nl

Ecological Risk Assessment Frameworks

The ecological risk assessment (ERA) for dioxin-like compounds, including brominated dioxins, evaluates the potential adverse effects on ecosystems. nih.gov These frameworks typically focus on the bioaccumulation and toxicity of pollutants in individual organisms and extend to populations and communities. nih.gov

For brominated dioxins, the risk assessment often parallels the approach used for their chlorinated counterparts. The process involves evaluating exposure and potential effects on wildlife. nih.gov A key component is the use of the toxicity equivalence methodology to assess the risk of complex mixtures found in the environment. nih.gov

However, due to the limited specific toxicological data for PBDDs in many species, there are uncertainties. For ecotoxicological risk assessment in fish, for instance, the WHO-UNEP expert panel recommended using specific relative effect potencies (REPs) derived from fish embryo assays rather than directly applying the mammalian-based TEFs. nih.gov This highlights a more species-specific approach in ecological risk assessment compared to human health risk assessment. The development of stressor-response profiles for dioxin-like chemicals is a critical part of the ERA framework. nih.gov

Regulatory Science and Policy

Stockholm Convention on Persistent Organic Pollutants (POPs)

The Stockholm Convention, a global treaty to protect human health and the environment from POPs, does not currently list PBDD/Fs, and by extension this compound, as a POP. un.orgpops.intdefra.gov.uk However, their chlorinated counterparts, PCDD/Fs, are listed in Annex C, which addresses unintentionally produced chemicals. env-health.orgwww.gov.ukiaeg.com

In May 2024, a significant step was taken towards international regulation when Switzerland submitted a proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans (which includes PBDDs and PBCDD/Fs) in Annex C of the Convention. env-health.orgwww.gov.ukiaeg.comservice.gov.uk This proposal was reviewed by the Convention's Persistent Organic Pollutants Review Committee (POPRC) in September 2024. The committee concluded that PBDD/Fs and PBCDD/Fs meet the screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects as specified in Annex D of the Convention. service.gov.ukpic.int

Following this decision, the committee has initiated the process of preparing a draft risk profile. www.gov.ukpic.int This document will further evaluate the evidence to determine if these substances warrant global action. www.gov.ukcia.org.uk The European Union has expressed support for this proposal to list PBDD/Fs and PBCDD/Fs as POPs under the Convention. env-health.org

National and Regional Regulations

While a global consensus is still developing, several nations and regions have implemented regulations that directly or indirectly address the risks associated with brominated dioxins.

European Union (EU): The EU does not have specific maximum levels for PBDD/Fs in food and feed, in contrast to the comprehensive regulations for PCDD/Fs and polychlorinated biphenyls (PCBs). europa.eueuropa.euagrinfo.eueurofins.de Regulatory efforts in the EU have primarily focused on controlling the sources of PBDD/Fs, such as BFRs. The EU's regulation on POPs ((EU) 2019/1021) sets strict limits on the unintentional presence of certain PBDEs in products, thereby addressing a key precursor pathway for PBDD/F formation. Additionally, EU directives require the monitoring of PBDD/F emissions from waste incineration plants. env-health.org

Germany: Germany has been proactive in regulating brominated dioxins. In 1994, it amended its Chemicals Prohibition Ordinance to impose limits on both chlorinated and brominated dioxins and furans in substances and products. europa.eumst.dkoecd.org This ordinance specifies maximum allowable quantities for certain 2,3,7,8-substituted brominated dioxins and furans. mst.dkdioxin20xx.org This regulation indirectly restricts the use of BFRs that could lead to the formation of these compounds during processing or recycling. mst.dk

United Kingdom (UK): The UK, as a party to the Stockholm Convention, is actively participating in the review process for listing PBDD/Fs. www.gov.ukcia.org.uk Nationally, the Environment Agency has mandated that all facilities burning municipal solid waste (MSW) or similar fuels must conduct monitoring for brominated dioxins. envirocare.orgcawood.co.uk This requirement, which includes biannual testing, has been in effect since January 2023 to safeguard public health from emissions. envirocare.orgcawood.co.uk

Data Tables

Table 1: Overview of Regulatory Status for Polybrominated Dibenzo-p-dioxins (PBDDs)

Jurisdiction/BodyRegulatory Status/ActionKey Details
Stockholm Convention Proposed for ListingA proposal was submitted in May 2024 to list PBDD/Fs in Annex C (unintentional production). The POPRC concluded in Sept. 2024 that the screening criteria were met. A draft risk profile is in development. env-health.orgwww.gov.ukiaeg.compic.int
European Union Indirectly RegulatedNo specific maximum levels for PBDD/Fs in food/feed. Precursors (PBDEs) are regulated. Monitoring of emissions from waste incinerators is required. env-health.orgeuropa.eueurl-pops.eu
Germany Directly RegulatedThe Chemicals Prohibition Ordinance (1994) sets limit values for specific brominated dioxins and furans in products. europa.eumst.dkdioxin20xx.orgumweltbundesamt.de
United Kingdom MonitoredSince January 2023, biannual monitoring of brominated dioxin emissions from municipal solid waste incinerators is mandatory. envirocare.orgcawood.co.ukukwin.org.ukukwin.org.uk
United States Testing & Reporting RequiredUnder the Toxic Substances Control Act (TSCA), testing and reporting are required for certain chemicals that may be contaminated with PBDD/Fs. epa.govepa.govecfr.gov

Table 2: U.S. TSCA Required Quantitation for Brominated Dioxin/Furan Congeners

As per 40 CFR § 766.27, analysis is required for either chlorinated or brominated congeners, whichever is expected to be predominant. The following table shows the brominated congeners and their target Level of Quantitation (LOQ).

Compound ClassCongenerTarget LOQ (ppb)
Brominated Dioxins 2,3,7,8-TBDD0.1
1,2,3,7,8-PeBDD0.5
1,2,3,4,7,8-HxBDD2.5
1,2,3,6,7,8-HxBDD2.5
1,2,3,7,8,9-HxBDD2.5
1,2,3,4,6,7,8-HpBDD2.5
OBDD2.5
Brominated Furans 2,3,7,8-TBDF0.2
1,2,3,7,8-PeBDF1.0
2,3,4,7,8-PeBDF1.0
1,2,3,4,7,8-HxBDF5.0
1,2,3,6,7,8-HxBDF5.0
1,2,3,7,8,9-HxBDF5.0
2,3,4,6,7,8-HxBDF5.0
1,2,3,4,6,7,8-HpBDF5.0
1,2,3,4,7,8,9-HpBDF5.0
OBDF5.0

Remediation and Mitigation Strategies for Brominated Dioxin Contamination

In-situ and Ex-situ Remediation Technologies

In-situ technologies treat contaminated soil or groundwater without excavation. frontiersin.org These methods are generally less disruptive to the site and can be more cost-effective. frontiersin.orgnih.gov Common in-situ approaches include:

Bioremediation: This involves stimulating indigenous microorganisms or introducing specialized microbes to degrade contaminants. researchgate.netmdpi.com For brominated dioxins, this can include biostimulation by adding nutrients and oxygen, or bioaugmentation with specific dioxin-degrading bacterial strains. mdpi.com

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. mdpi.comnih.gov Certain plant species can absorb dioxins through their roots, which are then either stored in the plant tissues or broken down by plant enzymes. mdpi.comnih.gov

Thermal Treatment: Methods like in-situ thermal desorption (ISTD) involve heating the soil to vaporize contaminants, which are then collected and treated. haemers-technologies.com Heating can be achieved through strategically placed electrodes or hot air injection. haemers-technologies.comepa.vic.gov.au

Containment: Physical barriers or capping with clean material can be used to isolate the contaminated soil, preventing the migration of dioxins. clu-in.orgclu-in.org

Ex-situ technologies require the removal of the contaminated material for treatment. frontiersin.orgtpsgc-pwgsc.gc.ca While often more expensive due to excavation and transportation costs, they allow for more controlled and aggressive treatment conditions. nih.govepa.vic.gov.autpsgc-pwgsc.gc.ca Key ex-situ methods include:

Incineration: High-temperature combustion is a highly effective method for destroying brominated dioxins. clu-in.orgepa.gov

Thermal Desorption: Similar to the in-situ version, excavated soil is heated in a specialized unit to volatilize and remove contaminants. haemers-technologies.comclu-in.org

Soil Washing: This physical/chemical process uses a liquid solution to scrub the soil and separate the contaminants from the soil matrix. researchgate.netnih.gov

Bioreactors: Contaminated soil can be treated in a controlled bioreactor (bioslurry reactor), where conditions like temperature, pH, and nutrient levels are optimized for microbial degradation. mdpi.com

Remediation ApproachLocation of TreatmentGeneral DescriptionTarget Contaminants
In-situ On-site, in the ground epa.vic.gov.auTreatment of contaminants without excavation. frontiersin.orgOrganics, including halogenated compounds. frontiersin.org
Ex-situ On-site (excavated) or off-site epa.vic.gov.auExcavation and treatment of contaminated material. frontiersin.orgDioxins, PCBs, pesticides, heavy metals. epa.vic.gov.autpsgc-pwgsc.gc.ca

Thermal Treatment Techniques

Thermal treatment is a well-established and highly effective method for the destruction of persistent organic pollutants like brominated dioxins. clu-in.orgepa.gov These technologies use heat to either destroy the contaminant molecules directly or separate them from the contaminated medium for subsequent treatment. epa.gov For dioxins, high-temperature processes are necessary to ensure complete destruction and prevent the formation of other toxic byproducts. clu-in.orgepa.gov

In-situ thermal desorption has been successfully used to remediate dioxin-contaminated sites. Laboratory tests have shown that treating soil at 350°C for five days can reduce polychlorinated dibenzo-p-dioxins (PCDDs) by 77.5%, and it is expected that a longer duration would yield even higher reduction rates. haemers-technologies.com Ex-situ options like rotary kiln incineration can achieve destruction efficiencies exceeding 99.9999%. clu-in.org

Thermal TechnologyOperating TemperatureDescriptionEffectiveness
High-Temperature Incineration >1200°C clu-in.orgDirect combustion and destruction of contaminants in a furnace or kiln. clu-in.orgConsidered the most effective method for complete dioxin destruction. clu-in.org
Thermal Desorption 200°F - 800°F (Low Temp) epa.gov / 350°C (Dioxin Specific) haemers-technologies.comHeats soil to volatilize contaminants, which are then collected and treated in an off-gas system. clu-in.orgepa.govHigh removal efficiency; successfully used for large-scale dioxin cleanups. haemers-technologies.comclu-in.org
Vitrification Very High TemperaturesMelts the soil, which then cools into a stable, glass-like solid that traps contaminants. clu-in.orgPrimarily a stabilization/immobilization technique rather than destruction. clu-in.org
Pyrolysis Restricted OxygenThermal decomposition of waste in the absence of sufficient oxygen, converting it into gas, liquid, and solid products. pops.intAn alternative thermal treatment, but its application is less common than incineration. pops.int

Modern waste incineration facilities have seen significant technological advancements to improve efficiency and minimize harmful emissions. watermanaustralia.com For waste containing brominated compounds, a key concern is the potential formation of PBDDs and polybrominated dibenzofurans (PBDFs) during combustion. pops.int

Advancements to address this include:

Advanced Combustion Systems: Optimized combustion process control, including temperature and residence time, ensures the complete destruction of organic compounds like 1-Bromodibenzo-p-dioxin (B11323). watermanaustralia.com High temperatures, typically above 850°C, and sufficient oxygen are crucial. researchgate.net

Flue Gas Treatment: Modern incinerators are equipped with sophisticated flue gas cleaning systems. These systems can include scrubbers to remove acidic gases like hydrogen bromide (HBr) and activated carbon injection to adsorb any remaining dioxins and furans before they are released into the atmosphere. epa.govpops.int

Waste-to-Energy (WTE): The integration of energy recovery systems makes the incineration process more sustainable by converting waste into electricity or heat. watermanaustralia.com

Carbon Capture and Storage (CCS): An emerging technology for incinerators is the capture of carbon dioxide emissions, which can then be stored underground to mitigate greenhouse gas impact. watermanaustralia.com

Studies have shown that in well-controlled incineration plants, brominated flame retardants decompose to form mainly hydrogen bromide (HBr), and the formation of brominated dioxins can be managed. researchgate.net However, the presence of both chlorine and bromine in waste can lead to the formation of mixed polybrominated/chlorinated dioxins and furans. researchgate.net

Non-Thermal Treatment Techniques

Non-thermal technologies offer an alternative to combustion-based methods, often with lower energy costs and a reduced risk of forming airborne pollutants. ipen.org These techniques rely on chemical or biological processes to destroy or separate contaminants.

Examples of non-thermal technologies include:

Mechanochemical Destruction (MCD): This process uses mechanical force, typically in a ball mill, combined with chemical reagents to break down contaminant molecules. ipen.org It has been shown to be effective for destroying polybrominated diphenyl ethers (PBDEs), which are precursors to brominated dioxins. ipen.org However, temperature increases within the mill must be controlled to prevent the unintentional formation of dioxins. pops.int

Base-Catalyzed Decomposition (BCD): This chemical process involves heating the contaminated material with a hydrogen-donor oil and an alkali (like sodium hydroxide) to strip bromine atoms from the dioxin molecule, rendering it non-toxic. ipen.org

Gas Phase Chemical Reduction (GPCR): This technology uses hydrogen at high temperatures (around 875°C) but in a controlled, non-combustion reaction to break down organic compounds into simpler, non-hazardous substances like methane (B114726) and hydrogen chloride. ipen.org

Soil washing is an ex-situ, water-based process that separates contaminants from soil. researchgate.netnih.govmedscape.com The fundamental principle is that most persistent organic pollutants, including dioxins, tend to bind to the fine-grained soil particles (silt, clay, and organic matter). haemers-technologies.com The process involves scrubbing the contaminated soil with a washing solution to concentrate the contaminants into a smaller volume of fine material, leaving the bulk of the soil (sand and gravel) clean. haemers-technologies.com

The effectiveness of soil washing can be enhanced by using various additives in the wash solution:

Surfactants: These agents help to increase the solubility and mobility of hydrophobic compounds like this compound, facilitating their removal from soil particles. nih.gov

Organic Solvents: Solvents like ethanol (B145695) have shown high removal efficiencies (up to 99%) for dioxins from contaminated soil in laboratory settings. researchgate.netnih.govnih.gov

pH Adjustment: Using acidic or basic solutions can help to mobilize certain contaminants. nih.gov

A review of the technology found that soil washing can achieve high removal efficiencies (66%–99%) at a reasonable cost (46–250 USD per metric ton). researchgate.netnih.gov The highly contaminated sludge and wash water generated by the process require further treatment, often using thermal methods like incineration. haemers-technologies.comresearchgate.net

Bioremediation uses biological organisms, primarily microorganisms, to degrade or transform hazardous substances into less toxic or non-toxic forms. nih.gov It is considered an environmentally friendly and cost-effective technology. mdpi.com Advanced bioremediation strategies for dioxin-contaminated soil focus on enhancing the activity of these organisms. nih.gov

Key advanced approaches include:

Composting: This involves mixing contaminated soil with organic materials (like food waste) to stimulate thermophilic microbial activity. nih.govneptjournal.com The high temperatures and rich microbial populations in the compost can significantly enhance the degradation of dioxins. neptjournal.com Aerobic composting has achieved treatment efficiencies of 65% to 85% for dioxins. nih.gov

Biosurfactants: The use of microbially-produced surfactants, such as rhamnolipids and sophorolipids, can increase the bioavailability of strongly sorbed contaminants like dioxins, making them more accessible to degrading microbes. nih.gov

Combined Anaerobic-Aerobic Processes: Highly halogenated dioxins are often more susceptible to degradation under anaerobic (oxygen-free) conditions through a process called reductive dehalogenation. mdpi.comneptjournal.com This can be followed by an aerobic (oxygen-rich) treatment to complete the degradation of the resulting less-halogenated compounds. mdpi.com

The core of bioremediation lies in the metabolic capabilities of specific microorganisms. Several bacterial and fungal species have been identified that can break down dioxins. mdpi.comresearchgate.net The primary mechanisms for the microbial degradation of halogenated dioxins are:

Aerobic Degradation: In the presence of oxygen, bacteria utilize enzymes called dioxygenases to attack the aromatic rings of the dioxin molecule. researchgate.net This initial attack destabilizes the structure, leading to ring cleavage and eventual mineralization into carbon dioxide and water. researchgate.net This pathway is generally more effective for less-halogenated dioxins. neptjournal.com

Anaerobic Reductive Dehalogenation: Under anaerobic conditions, certain bacteria can use halogenated dioxins as an electron acceptor in a process akin to respiration. mdpi.comneptjournal.com They remove bromine atoms from the dioxin molecule, replacing them with hydrogen. This process, known as dehalorespiration, is crucial for breaking down highly brominated congeners and reducing their toxicity. neptjournal.com

Fungal Degradation: Some fungi, particularly white-rot fungi, produce powerful, non-specific extracellular enzymes (like lignin (B12514952) peroxidases) that can degrade a wide range of persistent pollutants, including dioxins. researchgate.net

Microbial GroupDegradation MechanismKey Enzymes/ProcessesConditions
Aerobic Bacteria (e.g., Sphingomonas, Pseudomonas) mdpi.comresearchgate.netOxidative attack and ring cleavage researchgate.netDioxygenases researchgate.netAerobic (Oxygen-rich)
Anaerobic Bacteria (e.g., Dehalococcoides) mdpi.comReductive Dehalogenation (Dehalorespiration) neptjournal.comDehalogenasesAnaerobic (Oxygen-free)
Fungi (e.g., White-rot fungi) researchgate.netNon-specific oxidative degradation researchgate.netLignin peroxidases, Manganese peroxidases researchgate.netAerobic

Advanced Bioremediation Technologies

Phytoremediation

Phytoremediation is an environmental remediation strategy that utilizes plants to extract, sequester, or degrade contaminants in soil, sediment, and water. mdpi.com The core mechanisms involve the combined effects of plant uptake, accumulation, and metabolic transformation of toxic substances. mdpi.commdpi.com For persistent organic pollutants (POPs) like dioxins, this approach is considered an eco-friendly and cost-effective alternative to traditional physicochemical methods. researchgate.net

The effectiveness of phytoremediation for dioxins is often linked to rhizoremediation, where plants and their associated rhizospheric microorganisms work synergistically. Plant roots release exudates that can stimulate the growth and activity of soil microbes capable of degrading complex organic compounds. acs.org Furthermore, the plants themselves can absorb and accumulate pollutants. mdpi.com Studies on chlorinated dioxins (PCDD/Fs) have shown that certain plants can significantly reduce contaminant levels in soil over time.

While specific research on the phytoremediation of this compound is scarce, studies on related chlorinated compounds provide valuable insights. For example, research on aged, contaminated soil has demonstrated the potential of various plant species in degrading PCDD/Fs.

Table 1: Research Findings on Phytoremediation of Dioxins

Plant Species Treatment Conditions Contaminant Reduction Key Findings Reference
Festuca arundinacea (Tall Fescue) Cultivated in weathered, contaminated soil ~20% reduction in total PCDD/Fs The reduction was primarily attributed to rhizoremediation effects, suggesting stimulation of microbial degraders. acs.org
Medicago sativa (Alfalfa) Cultivated in weathered, contaminated soil ~10% reduction in total PCDD/Fs The reduction was mainly due to natural attenuation processes, with a smaller contribution from rhizoremediation. acs.org
Cucurbita pepo ssp pepo (Zucchini) Grown in dioxin-spiked soil Bioconcentration Factor (BCF) higher for PCBs than PCDD/Fs Different cultivars showed vastly different accumulation rates, highlighting the importance of plant selection. researchgate.net

Note: The data primarily reflects studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) due to limited research specifically on brominated dioxins.

Plants with high biomass are generally preferred for phytoremediation to maximize the uptake and storage of contaminants. mdpi.com However, the efficiency of phytoremediation for brominated compounds like Polybrominated Diphenyl Ethers (PBDEs), which are precursors to brominated dioxins, has been considered relatively low in some contexts. bohrium.com This underscores the need for further research to identify and develop plant species and techniques specifically tailored for brominated dioxin remediation.

Biosurfactant-Enhanced Remediation

The remediation of hydrophobic organic compounds like this compound is often limited by their low water solubility and strong adsorption to soil particles, which reduces their availability to degrading microorganisms. frontiersin.orgresearchgate.net Biosurfactant-enhanced remediation addresses this challenge by introducing surface-active agents produced by microorganisms to increase the mobility and bioavailability of these contaminants. davuniversity.orgnih.gov

Biosurfactants, such as rhamnolipids, sophorolipids, and lipopeptides, are amphiphilic molecules with both hydrophilic and hydrophobic moieties. mdpi.comunibs.it This structure allows them to reduce surface and interfacial tension, promoting the desorption of contaminants from soil and their solubilization into the aqueous phase through the formation of micelles. frontiersin.orgpops.int This mobilization makes the pollutants more accessible for microbial degradation or plant uptake. frontiersin.orgnih.gov

Pseudomonas aeruginosa is a well-studied bacterium known for producing rhamnolipid biosurfactants, often while utilizing hydrocarbons as a carbon source. frontiersin.orgaimspress.comresearchgate.net Studies have demonstrated the effectiveness of these biosurfactants in remediating various pollutants.

Table 2: Efficacy of Biosurfactants in Remediating Organic Pollutants

Biosurfactant Type Microorganism Source Pollutant Removal / Degradation Efficiency Key Findings Reference
Rhamnolipid Pseudomonas aeruginosa Total Petroleum Hydrocarbons (TPH) Up to 63% removal from highly contaminated soil Biosurfactants were significantly more effective than synthetic surfactants (Tween 80, Triton X-100). bohrium.commdpi.com
Rhamnolipid Pseudomonas aeruginosa Diesel 47% degradation in 30 days A blend of rhamnolipids and lipopeptides enhanced diesel degradation compared to controls. biorxiv.org
Rhamnolipids, Sophorolipids, Trehalose Lipids Various Halogenated Compounds 30-50% increase in degradation in 2 days Biosurfactant amendment significantly reduced the time required for degradation. nih.gov

Note: This table presents data on hydrocarbons and general halogenated compounds to illustrate the principle of biosurfactant-enhanced remediation, as specific quantitative studies on brominated dioxins are limited.

The application of biosurfactants can be performed in situ by flushing the contaminated site with a biosurfactant solution or ex situ by treating excavated soil in a bioreactor. davuniversity.org Research indicates that combining biosurfactants with other remediation techniques, such as phytoremediation, can yield synergistic effects. For instance, the addition of rhamnolipids has been shown to aid in the phytoremediation of dioxin-contaminated soil by alfalfa.

Strategies for Reducing Formation and Emission

The most effective long-term strategy for managing this compound and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is to prevent their formation and release into the environment. PBDD/Fs are not produced intentionally but are unintentional byproducts of thermal processes, particularly those involving brominated flame retardants (BFRs). diva-portal.org Key sources include waste incineration, metal smelting, and the recycling of BFR-containing plastics and e-waste. mdpi.comdavuniversity.orgmdpi.com

Control strategies can be implemented at three main stages: pre-combustion, in-combustion, and post-combustion.

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed to detect and quantify 1-Bromodibenzo-p-dioxin in environmental and biological matrices?

  • Methodological Answer : High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for detecting brominated dioxins due to its sensitivity and specificity. Sample preparation involves extraction using Soxhlet or accelerated solvent extraction (ASE), followed by clean-up steps with silica gel, Florisil®, or activated carbon columns to remove interfering compounds. For biological matrices (e.g., human milk or plasma), enzymatic digestion and lipid removal are critical . Isotope dilution techniques improve quantification accuracy by correcting for matrix effects .

Q. How is this compound synthesized in laboratory settings, and what are the key challenges?

  • Methodological Answer : Controlled bromination of dibenzo-p-dioxin using bromine or brominating agents (e.g., HBr/oxidants) under inert atmospheres is a common approach. Challenges include avoiding over-bromination and controlling reaction temperatures to prevent side reactions (e.g., formation of polybrominated byproducts). Purification requires repeated column chromatography or preparative HPLC to isolate the monobrominated congener. Reaction progress is monitored via GC-MS to ensure selectivity .

Q. What are the primary environmental sources and pathways of this compound?

  • Methodological Answer : this compound is formed during thermal processes involving brominated flame retardants (e.g., pyrolysis of polybrominated diphenyl ethers). Industrial activities, waste incineration, and electronic recycling are key sources. Environmental monitoring involves sampling air particulate matter, soil, and biota, followed by HRGC-HRMS analysis. Passive air samplers (PAS) and sediment core dating help track historical emission trends .

Q. How are toxicity assessments for this compound conducted, and what endpoints are prioritized?

  • Methodological Answer : In vitro assays (e.g., DR-CALUX®) measure aryl hydrocarbon receptor (AhR) activation to estimate toxic equivalency factors (TEFs). In vivo studies focus on hepatic enzyme induction (e.g., CYP1A1), immunotoxicity, and developmental effects in rodent models. Dose-response relationships are established using OECD guidelines, with careful control of exposure routes (oral, inhalation) and metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer : Systematic reviews and meta-analyses are used to harmonize data, accounting for variables like species sensitivity, exposure duration, and analytical methods. Sensitivity analyses identify outliers, while in silico models (e.g., QSAR) predict congener-specific toxicity. Cross-validation with WHO TEF frameworks ensures consistency. Critical evaluation of experimental design (e.g., control groups, blinding) minimizes bias .

Q. What mechanistic pathways govern the thermal formation of this compound from brominated precursors?

  • Methodological Answer : Pyrolysis of tetrabromobisphenol A (TBBPA) or decabromodiphenyl ether (DecaBDE) produces this compound via radical-mediated coupling. Kinetic studies using tubular reactors and DFT simulations reveal temperature-dependent pathways (e.g., debromination vs. recombination). Isotopic labeling (e.g., ⁸¹Br) tracks bromine migration during gas-phase reactions .

Q. What methodological strategies improve the detection of this compound in complex biological samples?

  • Methodological Answer : Matrix-matched calibration and post-column heart-cutting 2D-LC reduce lipid interference in plasma/milk. Advanced MS/MS fragmentation (e.g., MRM mode) enhances specificity for low-abundance congeners. Collaborative inter-laboratory studies validate method reproducibility, with stringent QA/QC protocols (e.g., blanks, spikes) .

Q. How can computational models predict the long-term environmental fate of this compound?

  • Methodological Answer : Fugacity models (e.g., EQC, TaPL3) simulate partitioning between air, water, and soil based on physicochemical properties (log KOW, vapor pressure). Biodegradation rates are estimated using EPI Suite, while bioaccumulation factors (BAFs) are derived from food web models. Field validation uses sediment core chronologies and ice cap archives .

Tables for Key Methodological Comparisons

Analytical Technique Strengths Limitations References
HRGC-HRMSHigh sensitivity; congener-specific resolutionCostly instrumentation; lengthy sample prep
DR-CALUX® BioassayRapid screening; AhR-specific responseSemi-quantitative; matrix interference
Toxicity Study Design Critical Parameters Best PracticesReferences
Rodent bioassaysExposure duration; metabolic profilingUse isogenic strains; control diet

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.